molecular formula C6HClFIN2 B8517588 5-Chloro-3-fluoro-4-iodopicolinonitrile

5-Chloro-3-fluoro-4-iodopicolinonitrile

Cat. No. B8517588
M. Wt: 282.44 g/mol
InChI Key: VELQFHWZZMYXJL-UHFFFAOYSA-N
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Patent
US07989469B2

Procedure details

A solution of 5-chloro-3-fluoro-4-iodopicolinonitrile (46 mg, 0.16 mmol) in 3-aminopentane (1 mL) was heated to 80° C. for 1 h. The reaction mixture was allowed to cool to RT, concentrated in vacuo, and then diluted with EtOAc and water. The organic layer was washed with water and filtered through a silica gel plug to provide the title compound as a white powder (55 mg, 100%) which was characterized by LCMS (m/z=350.1 [M+H]+) and 1H NMR.
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([I:11])=[C:4](F)[C:5]([C:8]#[N:9])=[N:6][CH:7]=1.[NH2:12][CH:13]([CH2:16][CH3:17])[CH2:14][CH3:15]>>[Cl:1][C:2]1[C:3]([I:11])=[C:4]([NH:12][CH:13]([CH2:16][CH3:17])[CH2:14][CH3:15])[C:5]([C:8]#[N:9])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
46 mg
Type
reactant
Smiles
ClC=1C(=C(C(=NC1)C#N)F)I
Name
Quantity
1 mL
Type
reactant
Smiles
NC(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with EtOAc and water
WASH
Type
WASH
Details
The organic layer was washed with water
FILTRATION
Type
FILTRATION
Details
filtered through a silica gel plug

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C(=NC1)C#N)NC(CC)CC)I
Measurements
Type Value Analysis
AMOUNT: MASS 55 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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